NAFARELIN ACETATE

Description

Receptor-Ligand Interactions at the GnRH Receptor

The GnRH receptor (GnRHR) belongs to the seven-transmembrane, G-protein coupled receptor (GPCR) family and is predominantly expressed on the surface of pituitary gonadotrope cells, with additional expression in lymphocytes, breast, ovary, and prostate tissues. Unlike most GPCRs, the human GnRH1 receptor (GnRH1R) possesses a unique structural characteristic—it lacks a cytoplasmic C-terminal helix, which significantly influences its functional properties including desensitization and internalization dynamics.

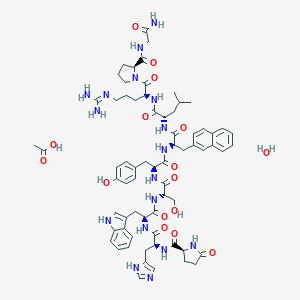

Nafarelin's interaction with the GnRH receptor follows a complex pattern. The chemical structure of nafarelin acetate (5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-L-tyrosyl-3-(2-naphthyl)-D-alanyl-L-leucyl-L-arginyl-L-prolyl-glycinamide acetate) is specifically engineered to enhance receptor binding affinity and resistance to enzymatic degradation compared to native GnRH. This structural modification, particularly the substitution at position 6 with D-2-naphthylalanine, contributes significantly to its potency and extended half-life.

Upon initial binding to the receptor, nafarelin mimics the action of endogenous GnRH, stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from pituitary gonadotropes. This stimulation transiently increases gonadal steroidogenesis, elevating estradiol in females and testosterone in both sexes. However, the pharmacological distinction emerges with continuous administration, where nafarelin's persistent occupation of the receptor leads to profound changes in receptor functionality and downstream signaling.

Recent crystallographic studies of the GnRH receptor bound to small-molecule antagonists have provided insights into the binding pocket architecture. The 2020 crystal structure of GnRH1R bound to elagolix at 2.8 Å resolution revealed an interesting N-terminus that co-occupies an enlarged orthosteric binding site. These structural insights suggest that peptide agonists like nafarelin likely engage with both the canonical binding pocket and the receptor's extracellular domains in a complex interaction pattern.

Structural Determinants of Receptor Binding Affinity

The binding affinity of nafarelin to the GnRH receptor is determined by specific structural elements in both the ligand and the receptor. Crystal structure studies of the human GnRH1R have identified key binding pocket features that accommodate synthetic GnRH analogs. The overall architecture of full-length GnRH1R consists of seven canonical transmembrane (TM) helices but, notably, lacks a cytoplasmic C-terminal helix that is common in other class A GPCRs.

The binding mode of peptide ligands to class A GPCRs shows considerable diversity compared to small molecule ligands. Unlike small molecule antagonists and agonists that typically adopt a single conformation when interacting with a receptor, peptide ligands like nafarelin may exhibit conformational flexibility. Portions of the peptide remain outside the binding pocket while key residues engage with specific receptor domains.

Studies on peptide-GPCR interactions have identified distinct patterns in peptide engagement mechanisms. For GnRH analogs like nafarelin, the peptide ligand can unwind its helix and adopt unstructured conformations to penetrate the helical bundle. This flexibility allows nafarelin to maintain high-affinity binding to the receptor while initiating the conformational changes required for receptor activation.

Specific amino acid residues in the GnRH receptor have been identified as critical for binding nafarelin and other GnRH analogs. Through mutagenesis studies and structure-activity relationship analyses, residues in transmembrane domains and extracellular loops have been shown to form key interactions with the peptide. Particularly important are the interactions between the decapeptide structure of nafarelin and the receptor binding pocket, which contribute to both binding affinity and signaling efficacy.

Recent studies examining conjugated GnRH analogs have further elucidated how structural modifications affect receptor binding. Synthetic conjugates with binding affinities ranging from 0.06 to 3.42 nM demonstrate how subtle changes in structure can dramatically affect receptor engagement. These studies highlight the importance of maintaining a bent conformation at position 6 of the peptide—a feature preserved in nafarelin through its D-2-naphthylalanine substitution.

Desensitization Mechanisms of Pituitary Gonadotropes

The pharmacological utility of nafarelin stems largely from its ability to induce desensitization of pituitary gonadotropes with continuous administration. This desensitization process is complex and occurs through multiple mechanisms.

With repeated administration, nafarelin leads to a reversible down-regulation of GnRH receptors in the pituitary gland and desensitization of pituitary gonadotropes. This process results in a significant and sustained decline in the production of LH and FSH. Consequently, gonadal steroidogenesis is dramatically reduced, with estradiol, progesterone, and testosterone levels falling significantly.

Interestingly, research indicates that the desensitization process may not be solely receptor-mediated. A 1992 study suggested that "pituitary desensitization in response to gonadotropin-releasing hormone agonist may not be wholly receptor mediated and a nonreceptor process may be involved". In this study, desensitized pituitary cells still responded to potassium stimulation, indicating preservation of some cellular functions despite GnRH unresponsiveness.

The mechanisms of desensitization involve changes at multiple levels:

Receptor internalization: Studies using automated imaging to monitor expression and internalization of hemagglutinin-tagged GnRH receptors showed that agonists stimulate internalization of GnRH receptors. This internalization process reduces the number of available receptors on the cell surface.

Receptor downregulation: Continuous exposure to nafarelin leads to a decrease in GnRH binding sites and luteinizing hormone β-messenger ribonucleic acid in the pituitary.

Post-receptor desensitization: Changes in intracellular signaling pathways contribute to the decreased responsiveness of gonadotropes to GnRH stimulation.

An important distinction exists between different types of GnRH receptors regarding desensitization susceptibility. Type I mammalian GnRH receptors (like human GnRHR) do not readily desensitize compared to non-mammalian receptors, which has been attributed to their lack of a C-terminal tail that typically facilitates receptor phosphorylation and β-arrestin recruitment. However, research has shown that agonist-induced internalization and downregulation can still occur with type I mammalian GnRHRs, particularly when cell surface expression is enhanced.

The desensitization process is reversible, which is clinically significant. Following discontinuation of nafarelin therapy, pituitary and ovarian function normalize, and hormone levels return to pretreatment values. FSH and LH concentrations typically return to pretreatment levels after the drug is cleared from the system.

Post-Receptor Signaling Cascade Modulation

The binding of nafarelin to the GnRH receptor initiates a complex cascade of intracellular signaling events that ultimately lead to changes in gonadotropin synthesis and release. These signaling pathways are differentially modulated depending on the pattern of receptor activation—pulsatile versus continuous.

In pituitary gonadotrope cells, GnRH receptor activation by nafarelin primarily couples to the Gq/11 family of heterotrimeric G proteins. This coupling activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers calcium release from intracellular stores, while DAG activates protein kinase C (PKC).

The activated signaling cascade includes the mitogen-activated protein kinase (MAPK) pathways, particularly the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) cascades. In pituitary-derived cells, ERK activation by GnRH depends mainly on the phosphorylation of Raf1 by PKC, supported by a pathway involving c-Src, dynamin, and Ras. The activation of JNK involves PKC, c-Src, CDC42/Rac1, and probably MEKK1.

Interestingly, the signaling mechanisms differ significantly between pituitary and non-pituitary cells expressing the GnRH receptor. Studies conducted in GnRHR-expressing COS7 cells have shown that GnRHR transmits signals mainly via Gi, epidermal growth factor receptor, c-Src, and is not dependent on PKC. This difference in signaling pathways may explain the tissue-specific responses to nafarelin and other GnRH analogs.

Continuous exposure to nafarelin modulates these signaling pathways, leading to desensitization. The sustained activation of the receptor causes alterations in the amplitude and duration of signaling responses, including changes in calcium mobilization, PKC activation, and MAPK pathway stimulation. These changes ultimately contribute to the decreased synthesis and release of gonadotropins.

The downstream effects of sustained nafarelin exposure include:

- Reduced transcription of gonadotropin subunit genes

- Decreased gonadotropin synthesis and release

- Diminished stimulation of gonadal steroidogenesis

- Reduced expression of GnRH receptors through feedback mechanisms

These signaling alterations are central to the therapeutic effects of nafarelin in conditions like endometriosis, where the goal is to suppress gonadal steroidogenesis. By decreasing estradiol to postmenopausal levels, nafarelin induces atrophy of endometriotic implants, providing symptomatic relief. Similarly, in central precocious puberty, the suppression of gonadotropins and sex steroids halts the premature development of secondary sexual characteristics and slows skeletal maturation.

Properties

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H83N17O13.C2H4O2.H2O/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46;1-2(3)4;/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71);1H3,(H,3,4);1H2/t46-,47-,48-,49-,50+,51-,52-,53-,54-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBTYDWUUWLHBD-UDXTWCDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H89N17O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76932-56-4 (Parent) | |

| Record name | Nafarelin acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086220420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40904715 | |

| Record name | Nafarelin acetate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86220-42-0 | |

| Record name | Nafarelin acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086220420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nafarelin acetate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAFARELIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ENZ0QJW4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Key Steps in SPPS:

-

Resin Activation : The BHA resin is pre-swollen in dichloromethane (DCM) to enhance reactivity.

-

Amino Acid Coupling : Boc-Glycine is first anchored to the resin, followed by iterative cycles of deprotection (using trifluoroacetic acid) and coupling for subsequent residues.

-

Side-Chain Protection : Critical protecting groups include tosyl (Tos) for histidine and arginine, benzyl (Bzl) for serine, and 2-bromobenzoyloxycarbonyl for tyrosine.

-

Coupling Validation : Completeness of each coupling step is verified via the Kaiser ninhydrin test, except for proline residues, which require the chloranil or isatin test.

Table 1: Amino Acid Sequence and Protection Scheme for this compound

| Position | Amino Acid | Protecting Group | Coupling Reagent |

|---|---|---|---|

| 1 | Pyroglutamic Acid | None | DCC/HOBt |

| 2 | L-Histidine | Tos | DCC/HOBt |

| 3 | L-Tryptophan | Boc | DCC/HOBt |

| 4 | L-Serine | Bzl | DCC/HOBt |

| 5 | L-Tyrosine | 2-BrZ | DCC/HOBt |

| 6 | D-3-(2-Naphthyl)Ala | Boc | DCC/HOBt |

| 7 | L-Leucine | Boc | DCC/HOBt |

| 8 | L-Arginine | Tos | DCC/HOBt |

| 9 | L-Proline | Boc | DCC/HOBt |

| 10 | Glycinamide | None | Resin linkage |

Cleavage and Global Deprotection

Following assembly of the peptide chain, the resin-bound product undergoes cleavage and deprotection using anhydrous hydrogen fluoride (HF) at 0°C for 30 minutes, with anisole as a scavenger to prevent side reactions. This step simultaneously removes the peptide from the resin and cleaves side-chain protecting groups, yielding the crude peptide as an HF salt. The product is then extracted with glacial acetic acid and lyophilized to obtain a powder.

Critical Parameters :

-

HF Volume : 20 mL per gram of resin ensures complete cleavage.

-

Scavenger Ratio : 10% (v/v) anisole minimizes tyrosine alkylation.

-

Yield : Initial crude yields range from 40–50%, with purity ≈60–70% by HPLC.

Purification via Chromatographic Techniques

Purification of this compound involves multi-step chromatography to achieve pharmaceutical-grade purity (>95%).

Hydrophobic Interaction Chromatography (HIC)

The crude peptide is dissolved in 2M acetic acid and loaded onto an Amberlite XAD-4 column, eluted with a water-ethanol gradient. This step removes hydrophobic impurities and truncated sequences.

Table 2: HIC Conditions for Initial Purification

| Column | Eluent Gradient | Flow Rate | Fraction Pooling |

|---|---|---|---|

| Amberlite XAD-4 | H₂O → EtOH (0–100% over 1.5 L) | 2 mL/min | 690–1,470 mL effluent |

Partition Chromatography

Further purification employs Sephadex G-25 with a 1-butanol/toluene/acetic acid/water (10:15:12:18) solvent system, resolving isoforms and enantiomeric impurities.

Reversed-Phase HPLC (RP-HPLC)

Final polishing uses a C18 column with acetonitrile/0.03M ammonium acetate (40:60) mobile phase, achieving >97% purity.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Amino Acid Analysis

Hydrolysis (6N HCl, 110°C, 20 hours) followed by ion-exchange chromatography confirms stoichiometry.

Table 3: Expected vs. Observed Amino Acid Ratios

| Amino Acid | Expected Ratio | Observed Ratio |

|---|---|---|

| His | 1.0 | 0.98 |

| Trp | 1.0 | 0.95 |

| Tyr | 1.0 | 1.02 |

Physicochemical Properties

Formulation and Stability Considerations

The final drug product, SYNAREL® Nasal Solution, contains this compound (2 mg/mL) in a buffered solution of benzalkonium chloride (preservative), glacial acetic acid (pH adjuster), and sorbitol (tonicity agent). Each actuation delivers 100 µL (200 µg nafarelin) via a metered pump. Stability studies indicate that the solution retains potency for 24 months at 2–8°C.

Comparative Synthesis Approaches

Chemical Reactions Analysis

Types of Reactions

Nafarelin acetate undergoes various chemical reactions, including:

Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine.

Reduction: Reduction reactions can occur at disulfide bonds within the peptide structure.

Substitution: Amino acid residues within the peptide can be substituted to modify its activity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution reagents: Various amino acid derivatives and coupling agents.

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activity and stability. For example, oxidation of methionine residues can lead to the formation of methionine sulfoxide, which may affect the peptide’s function .

Scientific Research Applications

Therapeutic Uses

1. Endometriosis

Nafarelin acetate is indicated for the management of endometriosis. Clinical studies have demonstrated that it effectively reduces endometriosis-related pain and lesions by suppressing ovarian hormone production. The recommended dosage is typically one spray (200 µg) in one nostril twice daily, leading to significant symptom relief within a few months .

2. Precocious Puberty

In children with precocious puberty, this compound is used to halt premature sexual maturation by suppressing gonadotropin release. Studies have shown that treatment can normalize growth patterns and delay the progression of secondary sexual characteristics .

3. Assisted Reproductive Technology (ART)

Nafarelin is also utilized in ART protocols to control ovarian stimulation. It can prevent premature ovulation during in vitro fertilization (IVF) cycles, thereby improving outcomes. A systematic review indicated that nafarelin significantly enhances the number of oocytes retrieved and increases pregnancy rates compared to traditional methods .

Pharmacokinetics

This compound is administered intranasally and has a rapid absorption profile, with peak plasma concentrations reached within 10 to 45 minutes post-administration. The bioavailability averages around 2.8%, with a half-life of approximately 3 hours . The drug is highly protein-bound (about 80%) in plasma, primarily to albumin .

Case Studies

Case Study 1: Endometriosis Management

A double-blind placebo-controlled study evaluated the efficacy of this compound in women with endometriosis. Results showed a significant reduction in pelvic pain and lesion size after six months of treatment, with minimal side effects reported. Patients experienced improved quality of life scores post-treatment .

Case Study 2: Treatment of Precocious Puberty

In a cohort of prepubescent girls treated with this compound, researchers noted a cessation of breast development and menarche within three months. Long-term follow-up revealed normal pubertal progression upon discontinuation of therapy, indicating full reversibility of effects .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other GnRH analogs in various applications:

| Application | This compound | Other GnRH Analog | Outcome |

|---|---|---|---|

| Endometriosis | Effective | Leuprolide | Similar reduction in pain and lesions |

| Precocious Puberty | Effective | Triptorelin | Comparable suppression of sexual maturation |

| IVF Protocols | Enhances outcomes | Ganirelix | Higher oocyte retrieval rates |

Mechanism of Action

Nafarelin acetate acts as a potent agonist of gonadotropin-releasing hormone (GnRH). Upon administration, it stimulates the release of pituitary gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH). This initial stimulation is followed by a downregulation of GnRH receptors, leading to decreased secretion of gonadal steroids. This results in the suppression of ovarian and testicular function, which is beneficial in conditions like endometriosis and central precocious puberty .

Comparison with Similar Compounds

Therapeutic Uses :

- Treatment of endometriosis (reducing estrogen levels to suppress endometrial growth) .

- Management of central precocious puberty (CPP) (halting premature sexual maturation) .

- Controlled ovarian stimulation in assisted reproductive technology (ART) .

Formulation :

- Marketed as SYNAREL® , a nasal spray delivering 200–400 µg per dose .

- Available as a sterile, lyophilized powder with >98% purity, stable at -18°C .

Pharmacological Class: GnRH Agonists

Nafarelin acetate belongs to a class of GnRH agonists, which include leuprolide , buserelin , and goserelin . These compounds share a common mechanism but differ in structure, administration, pharmacokinetics, and clinical applications.

Table 1: Structural and Pharmacokinetic Differences

| Compound | Structural Modification | Administration Route | Half-Life (Hours) | Peak Plasma Time (Minutes) |

|---|---|---|---|---|

| Nafarelin | D-2-Naphthylalanine substitution at position 6 | Nasal spray | 2.5–3 | 10–45 |

| Leuprolide | D-Leucine substitution at position 6 | Subcutaneous/IM injection | 3–4 (acute) | 1–3 (injection) |

| Buserelin | D-Serine substitution at position 6 | Nasal spray/Subcutaneous | 1.2–3 | 10–60 |

| Goserelin | Azaglycine substitution at position 10 | Subcutaneous implant | 4–5 | 8–22 (implant) |

Key Differences :

Administration: Nafarelin and buserelin are available as nasal sprays, offering non-invasive dosing. Leuprolide and goserelin require injections or implants, favoring compliance in long-term use . Nasal bioavailability of nafarelin is 2–4%, lower than subcutaneous routes but sufficient for therapeutic effects .

Efficacy in ART: A meta-analysis showed equivalent efficacy between nafarelin and other GnRH agonists (e.g., leuprolide, buserelin) in IVF outcomes (pregnancy rates, oocyte retrieval) .

danazol OR = 3.2) . Common side effects (e.g., hot flashes, vaginal dryness) are class-wide due to hypoestrogenism .

Table 2: Comparative Clinical Use Cases

| Condition | This compound | Leuprolide | Buserelin |

|---|---|---|---|

| Endometriosis | 400 µg/day nasal | 3.75 mg/month IM | 900 µg/day nasal |

| CPP | 800–1600 µg/day nasal | 7.5–15 mg/month IM | Not approved |

| ART Protocols | Long protocol (↓ FSH) | Long/short protocols | Long protocol |

| Cost per Cycle* | ~$304 (nasal solution) | \sim$500–$800 (injection) | \sim$400–$600 (nasal) |

Cost data from ; prices approximate and region-dependent.

Advantages of Nafarelin :

- Nasal administration avoids injection-site reactions .

- Lower gonadotropin requirements in ART may reduce overall costs .

- Rapid suppression of gonadotropins (within 4 weeks in CPP) .

Limitations :

- Frequent dosing (twice daily) compared to monthly injections (leuprolide) .

- Nasal congestion may reduce absorption, requiring timing adjustments with decongestants .

Pharmacoeconomic and Regulatory Insights

- Cost-Effectiveness : In IVF, nafarelin’s reduced gonadotropin use may lower per-cycle costs by 15–20% .

- Regulatory Status : Approved by the FDA in 1990 as a new molecular entity (NME) for endometriosis and CPP . Leuprolide (1985) and goserelin (1989) have broader approvals, including prostate cancer .

Biological Activity

Nafarelin acetate is a synthetic analog of gonadotropin-releasing hormone (GnRH) and is primarily used in the treatment of hormone-dependent conditions such as endometriosis and precocious puberty. This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, clinical efficacy, and potential side effects.

Pharmacokinetics

This compound is administered intranasally, where it is rapidly absorbed into the systemic circulation. Key pharmacokinetic parameters include:

- Absorption : Maximum plasma concentrations are typically reached within 10 to 45 minutes post-administration. For instance, following a single dose of 400 µg, peak concentrations range from 0.5 to 5.3 ng/mL .

- Bioavailability : The average bioavailability is approximately 2.8% (range 1.2% to 5.6%) for intranasal doses .

- Half-life : The serum half-life is around 2.5 to 3 hours depending on the dose administered .

- Protein Binding : About 78% to 84% of nafarelin binds to plasma proteins, primarily albumin .

This compound functions as a potent agonist of GnRH. Initially, it stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to increased gonadal steroidogenesis. However, with continuous administration, it suppresses the release of these hormones, resulting in decreased levels of sex steroids such as estrogen and testosterone over time .

Clinical Efficacy

This compound has been evaluated in various clinical studies for its effectiveness in treating endometriosis and other hormone-related disorders:

- Endometriosis Treatment : In a double-blind study comparing nafarelin (400 µg daily) with danazol (600 mg daily) over six months, both treatments resulted in significant regression of active endometriosis lesions. Notably, complete disease regression was observed in 30% of patients treated with nafarelin .

| Study Parameters | This compound | Danazol |

|---|---|---|

| Dose | 400 µg/day | 600 mg/day |

| Complete Regression | 30% | Not specified |

| Partial Regression | 57% | Not specified |

| Symptoms Improvement | 64% | Not specified |

- Pre-operative Use : Nafarelin has also been used pre-operatively to reduce the size of endometriomas, facilitating surgical intervention .

Side Effects and Toxicity

While this compound is generally well-tolerated, some side effects have been reported:

- Common side effects include hot flashes, headaches, and potential impacts on mood and memory .

- Long-term animal studies have indicated that high doses can lead to hyperplasia and neoplasia in certain tissues; however, no such effects have been observed in humans .

Case Studies

- Short-Term Memory Loss : A study investigating cognitive effects noted instances of short-term memory loss among patients using this compound nasal spray, suggesting a need for further research into its neurocognitive impact .

- Endometrioma Treatment : A case report highlighted the successful use of this compound prior to surgery for an abdominal wall endometrioma, demonstrating its utility in clinical practice .

Q & A

Q. How can researchers enhance reproducibility when studying this compound’s long-term effects?

- Methodological Answer: Publish detailed SOPs for critical steps (e.g., nasal spray administration in rodents). Use open-source software (e.g., R or Python) for data analysis pipelines. Collaborate with third-party labs for inter-laboratory validation studies, reporting intra- and inter-assay coefficients of variation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.